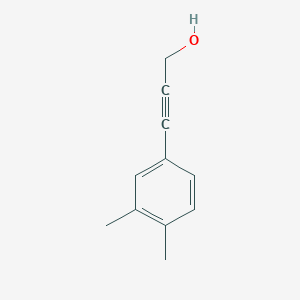
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Overview
Description
“3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” is an organic compound. The “2,5-Dimethyl-phenyl” part suggests that it has a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 5th positions . The “prop-2-yn-1-ol” part suggests that it has a three-carbon chain with a triple bond between the second and third carbons, and a hydroxyl group (OH) at the end .
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” would likely involve a phenyl ring with two methyl groups attached, connected to a three-carbon chain with a triple bond and a hydroxyl group .
Chemical Reactions Analysis
While specific reactions involving “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” are not available, similar compounds have been used in various reactions. For example, arene ruthenium complexes, which could potentially include “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” if it were complexed with ruthenium, have been used in catalysis, including transfer hydrogenation of ketones, oxidation of alcohols, and styrene ring-closing olefin metathesis .
Mechanism of Action
Target of Action
It has been found that similar compounds have shown significant activity against human colon cancer (hct116), murine leukemia (p388), and breast cancer (mcf7) cell lines .
Mode of Action
It can be inferred from related studies that such compounds may interact with cellular targets, leading to changes in cell proliferation and survival .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell proliferation and survival, given its observed activity against certain cancer cell lines .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on related studies, it can be inferred that the compound may have antiproliferative effects on certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPKLXHLFXREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
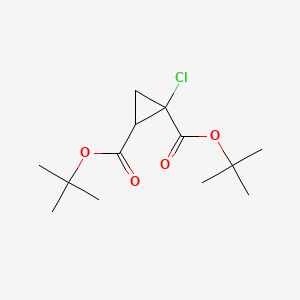

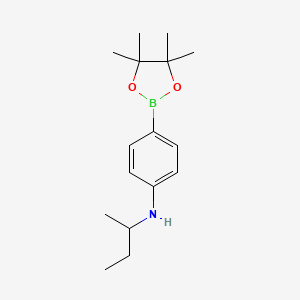
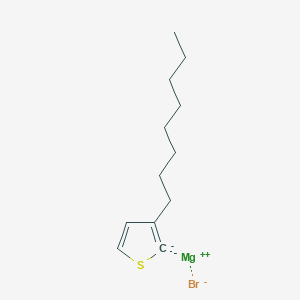
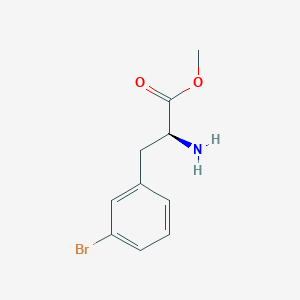
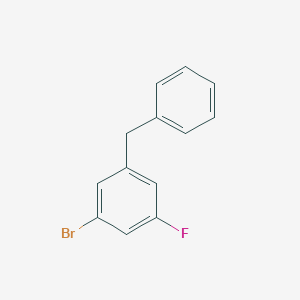
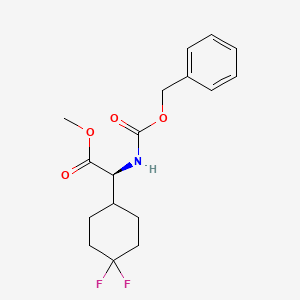

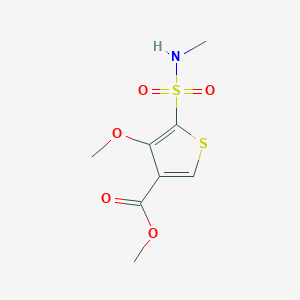
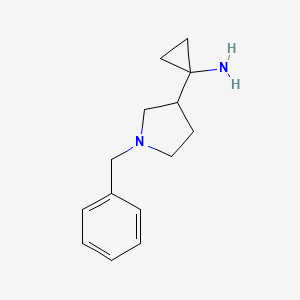
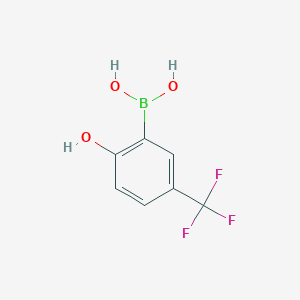
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)
